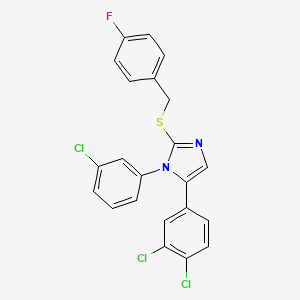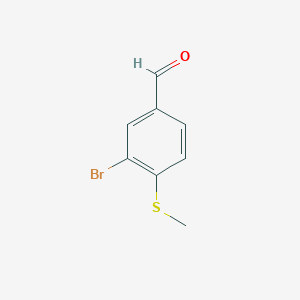
8-methoxy-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-methoxy-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, commonly known as MNAC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of MNAC is not fully understood, but it has been suggested that it may act by inhibiting various signaling pathways involved in inflammation and cancer progression. MNAC has been found to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the development of inflammation and cancer.
Biochemical and Physiological Effects
Studies have shown that MNAC can modulate various biochemical and physiological processes in cells and tissues. MNAC has been found to induce apoptosis, or programmed cell death, in cancer cells, while also reducing oxidative stress and DNA damage. Additionally, MNAC has been found to modulate various signaling pathways involved in inflammation and cancer progression.
实验室实验的优点和局限性
MNAC has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its limited availability and high cost may limit its use in certain experiments. Additionally, the lack of understanding of its mechanism of action and potential side effects may limit its clinical applications.
未来方向
There are several potential future directions for the research on MNAC. One area of interest is the development of MNAC-based therapies for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of MNAC and its potential side effects. The development of new synthetic methods for MNAC and its analogs may also facilitate its use in scientific research. Finally, the use of MNAC in combination with other drugs or therapies may enhance its therapeutic potential.
In conclusion, MNAC is a synthetic compound with potential therapeutic applications in the treatment of cancer and inflammatory diseases. Its mechanism of action is not fully understood, but it has been shown to modulate various signaling pathways involved in inflammation and cancer progression. Further research is needed to fully elucidate its therapeutic potential and to develop new synthetic methods for MNAC and its analogs.
合成方法
MNAC can be synthesized through a multistep process involving the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate, followed by cyclization with the use of acetic anhydride and sodium acetate. The resulting intermediate is then reacted with 8-methoxy-2H-chromen-2-one in the presence of a base to yield MNAC.
科学研究应用
MNAC has been found to possess various therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, MNAC has been found to reduce inflammation and oxidative stress in animal models, suggesting its potential use in the treatment of inflammatory diseases.
属性
IUPAC Name |
8-methoxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O6/c1-25-14-4-2-3-11-9-13(18(22)26-15(11)14)17-20-19-16(27-17)10-5-7-12(8-6-10)21(23)24/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSIMZUCNGVJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2787506.png)

![4-chloro-N-(3,4-dimethoxyphenethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2787508.png)

![3-(4-Ethoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,7,9-trihydro-1,2,4-triazol o[3,4-i]purine-6,8-dione](/img/structure/B2787513.png)

![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2787516.png)


![2-Hydroxy-5-({4-methyl-5-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-yl}amino)benzoic acid](/img/structure/B2787522.png)

![N-(3-acetamidophenyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2787524.png)
